molecular formula C7H11N3O2S B13258029 5-[(Methylamino)methyl]pyridine-2-sulfonamide

5-[(Methylamino)methyl]pyridine-2-sulfonamide

Cat. No.: B13258029
M. Wt: 201.25 g/mol
InChI Key: GVUITSCZOKQUKG-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyridine-2-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methylamino group attached to the pyridine ring, along with a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylamino)methyl]pyridine-2-sulfonamide typically involves the reaction of 5-chloromethylpyridine-2-sulfonamide with methylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

[ \text{5-Chloromethylpyridine-2-sulfonamide} + \text{Methylamine} \rightarrow \text{this compound} + \text{Hydrochloric Acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]pyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-[(Methylamino)methyl]pyridine-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]pyridine-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-methylpyridine: Similar structure but lacks the sulfonamide group.

    2-(Methylamino)pyridine: Similar structure but lacks the sulfonamide group.

    5-Methyl-2-pyridylamine: Similar structure but lacks the sulfonamide group.

Uniqueness

5-[(Methylamino)methyl]pyridine-2-sulfonamide is unique due to the presence of both the methylamino and sulfonamide groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

5-(methylaminomethyl)pyridine-2-sulfonamide

InChI

InChI=1S/C7H11N3O2S/c1-9-4-6-2-3-7(10-5-6)13(8,11)12/h2-3,5,9H,4H2,1H3,(H2,8,11,12)

InChI Key

GVUITSCZOKQUKG-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1)S(=O)(=O)N

Origin of Product

United States

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